An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)acetimidamide: Molecular Structure, Physicochemical Properties, and Synthetic Strategy
An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)acetimidamide: Molecular Structure, Physicochemical Properties, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dichlorophenyl)acetimidamide is a niche organic molecule of interest within medicinal chemistry and synthetic organic chemistry. Its structure, featuring a dichlorinated phenyl ring common in many bioactive compounds, coupled with the reactive acetimidamide functional group, suggests potential applications as a versatile synthetic intermediate or as a pharmacophore in its own right. The 2,4-dichloro substitution pattern is a well-established motif in agrochemicals and pharmaceuticals, known to enhance metabolic stability and binding affinity through its electron-withdrawing properties.[1] This guide provides a comprehensive overview of the molecular structure, calculated physicochemical properties, and a proposed synthetic pathway for 2-(2,4-dichlorophenyl)acetimidamide, leveraging data from closely related analogues.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-(2,4-Dichlorophenyl)acetimidamide consists of a 2,4-dichlorophenyl group linked via a methylene bridge to an acetimidamide moiety. The core chemical scaffold is derived from 2,4-dichlorophenylacetic acid.[2]
Table 1: Physicochemical Properties of 2-(2,4-Dichlorophenyl)acetimidamide and Related Compounds
| Property | 2-(2,4-Dichlorophenyl)acetimidamide (Calculated) | N-(2,4-dichlorophenyl)acetamide[3][4] | 2-(2,4-Dichlorophenyl)acetic acid[2] |
| Molecular Formula | C8H8Cl2N2 | C8H7Cl2NO | C8H6Cl2O2 |
| Molecular Weight | 203.07 g/mol | 204.05 g/mol | 205.03 g/mol |
| IUPAC Name | 2-(2,4-Dichlorophenyl)acetimidamide | N-(2,4-dichlorophenyl)acetamide | 2-(2,4-dichlorophenyl)acetic acid |
| CAS Number | Not available | 6975-29-7 | 19719-28-9 |
The imidamide functional group is known for its ability to participate in nucleophilic reactions, making it a valuable precursor for the synthesis of various heterocyclic compounds.[1]
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-(2,4-dichlorophenyl)acetimidamide can be conceptualized starting from the readily available 2,4-dichlorophenylacetic acid. This multi-step process would involve the conversion of the carboxylic acid to a more reactive intermediate, followed by the introduction of the nitrogen-containing functionalities. A well-established route for forming amidines from nitriles, known as the Pinner reaction, provides a reliable framework.
Experimental Protocol: Proposed Synthesis of 2-(2,4-Dichlorophenyl)acetimidamide
Step 1: Synthesis of 2-(2,4-Dichlorophenyl)acetamide
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In a round-bottom flask, dissolve 1 equivalent of 2,4-dichlorophenylacetic acid in an excess of thionyl chloride.
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Gently reflux the mixture for 2 hours to form the acid chloride.
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Carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude 2-(2,4-dichlorophenyl)acetyl chloride in a suitable aprotic solvent such as dichloromethane.
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Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution until the reaction is complete (monitored by TLC).
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Quench the reaction with water and extract the product with dichloromethane.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2,4-dichlorophenyl)acetamide.
Step 2: Dehydration of Amide to Nitrile
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To the 2-(2,4-dichlorophenyl)acetamide obtained in the previous step, add a dehydrating agent such as phosphorus pentoxide or trifluoroacetic anhydride in a suitable solvent like acetonitrile.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, 2-(2,4-dichlorophenyl)acetonitrile, with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile.
Step 3: Pinner Reaction to form the Imidate Ester Hydrochloride
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Dissolve the 2-(2,4-dichlorophenyl)acetonitrile in an anhydrous alcohol (e.g., ethanol) that has been saturated with dry hydrogen chloride gas at 0°C.
-
Allow the mixture to stand at a low temperature until the imidate ester hydrochloride precipitates.
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Collect the precipitate by filtration and wash with cold, dry diethyl ether.
Step 4: Ammonolysis of the Imidate Ester to Yield 2-(2,4-Dichlorophenyl)acetimidamide
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Suspend the imidate ester hydrochloride in a solution of anhydrous ammonia in an alcohol (e.g., ethanol).
-
Stir the mixture at room temperature until the reaction is complete.
-
Remove the solvent under reduced pressure, and the resulting solid can be purified by recrystallization to yield 2-(2,4-dichlorophenyl)acetimidamide.
Caption: Proposed multi-step synthesis of 2-(2,4-Dichlorophenyl)acetimidamide.
Structural and Analytical Characterization
To confirm the identity and purity of the synthesized 2-(2,4-dichlorophenyl)acetimidamide, a suite of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for elucidating the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, a singlet for the methylene protons, and signals for the amine protons of the acetimidamide group. The carbon NMR will confirm the number and types of carbon atoms present.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight and confirm the elemental composition of the final product.
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Infrared (IR) Spectroscopy: IR spectroscopy will help to identify the key functional groups, particularly the C=N and N-H stretching vibrations of the acetimidamide group.
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X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography will provide unambiguous confirmation of the molecular structure and reveal details about the bond lengths, bond angles, and crystal packing. For a related compound, 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dichlorophenyl ring was found to be twisted relative to the rest of the molecule.[5]
Potential Applications and Future Directions
While specific biological activities for 2-(2,4-dichlorophenyl)acetimidamide have not been reported, the structural motifs present suggest several avenues for investigation. The 2,4-dichlorophenyl group is a common feature in compounds with herbicidal and antifungal properties.[6] Furthermore, various acetamide derivatives have been explored for their potential as anticonvulsant agents.[7][8] The acetimidamide functional group can also serve as a bioisostere for other functionalities in drug design.
Future research could focus on the synthesis of a library of derivatives based on the 2-(2,4-dichlorophenyl)acetimidamide scaffold and screening them for a range of biological activities. The reactivity of the imidamide group could also be exploited for the synthesis of more complex heterocyclic systems with potential pharmacological value.
Conclusion
This technical guide provides a foundational understanding of 2-(2,4-dichlorophenyl)acetimidamide, a compound for which there is limited direct literature. By analyzing the properties and synthesis of closely related analogues, a clear picture of its molecular structure, physicochemical properties, and a viable synthetic strategy has been presented. The information herein serves as a valuable resource for researchers and scientists interested in exploring the chemistry and potential applications of this and similar molecules.
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